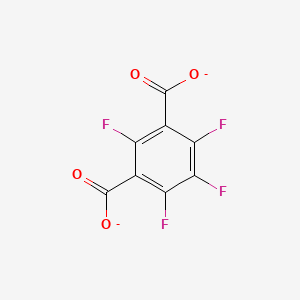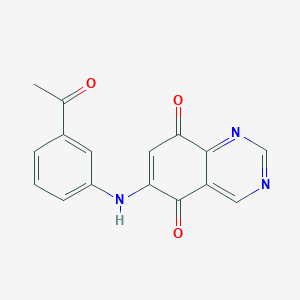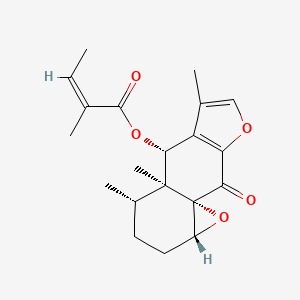![molecular formula C32H40F12FeNP B14756340 (R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is a chiral ferrocene-based ligand. This compound is notable for its unique structure, which includes a ferrocene backbone substituted with phosphino and dimethylaminoethyl groups. The presence of trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable ligand in asymmetric catalysis and other chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of ferrocene with appropriate reagents to introduce the desired substituents.
Introduction of Phosphino and Dimethylaminoethyl Groups: The phosphino and dimethylaminoethyl groups are introduced through nucleophilic substitution reactions. Common reagents include phosphines and amines.
Addition of Trifluoromethyl Groups: The trifluoromethyl groups are added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ions using oxidizing agents like ferric chloride or ceric ammonium nitrate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phosphino and dimethylaminoethyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Ferric chloride, ceric ammonium nitrate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is widely used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.
Biology
In biological research, this compound is used to study the interactions between metal complexes and biological molecules. Its unique structure allows for the investigation of metal-ligand interactions and their effects on biological systems.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to form stable complexes with metals makes it a candidate for drug development, particularly in the field of metal-based drugs.
Industry
In industrial applications, ®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes enhances the efficiency and selectivity of industrial reactions.
Mecanismo De Acción
The mechanism of action of ®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene involves its ability to coordinate with metal centers. The phosphino and dimethylaminoethyl groups act as ligands, forming stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The trifluoromethyl groups enhance the electron-withdrawing properties of the ligand, influencing the reactivity and selectivity of the metal complexes.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ferrocene-based ligand with diphenylphosphino groups.
1,1’-Bis(di-tert-butylphosphino)ferrocene (dtbpf): A ferrocene-based ligand with di-tert-butylphosphino groups.
1,1’-Bis(diisopropylphosphino)ferrocene (dippf): A ferrocene-based ligand with diisopropylphosphino groups.
Uniqueness
®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is unique due to the presence of trifluoromethyl groups, which significantly enhance its electron-withdrawing properties. This makes it particularly effective in asymmetric catalysis, where electron-withdrawing ligands can influence the reactivity and selectivity of metal complexes. Additionally, the chiral nature of the compound allows for the formation of enantioselective products, making it a valuable tool in the synthesis of chiral molecules.
Propiedades
Fórmula molecular |
C32H40F12FeNP |
|---|---|
Peso molecular |
753.5 g/mol |
Nombre IUPAC |
(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethylethanamine;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C25H24F12NP.C5H10.2CH3.Fe/c1-13(38(2)3)20-5-4-6-21(20)39(18-9-14(22(26,27)28)7-15(10-18)23(29,30)31)19-11-16(24(32,33)34)8-17(12-19)25(35,36)37;1-2-4-5-3-1;;;/h7-13,20-21H,4-6H2,1-3H3;1-5H2;2*1H3;/q;;2*-1;+2/t13-,20?,21?;;;;/m0..../s1 |
Clave InChI |
PZTFGHQSDUIDRS-NXCPPJSBSA-N |
SMILES isomérico |
[CH3-].[CH3-].C[C@@H](C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N(C)C.C1CCCC1.[Fe+2] |
SMILES canónico |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N(C)C.C1CCCC1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


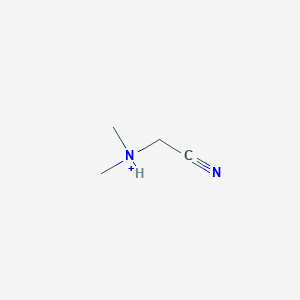

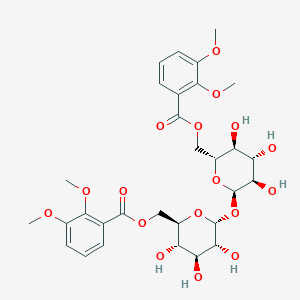
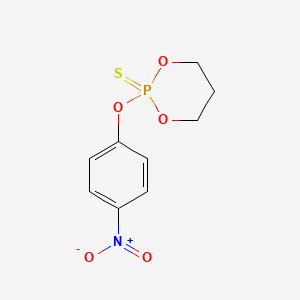

![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
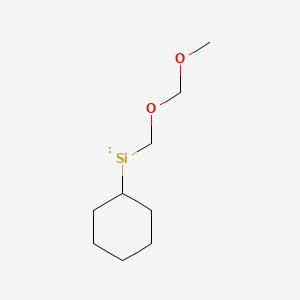
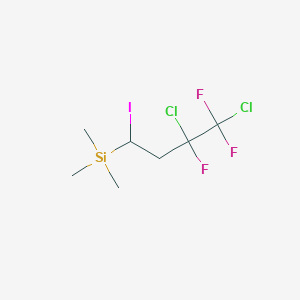
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)
